molecular formula C10H12N4O B2612996 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide CAS No. 571158-87-7

2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide

Cat. No. B2612996
CAS RN: 571158-87-7
M. Wt: 204.233
InChI Key: YNUHRJAFPDDWBX-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various derivatives of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide, aiming to explore their biological activities. These methods involve multistep synthetic processes that yield heterocyclic compounds, which are then characterized using techniques such as IR, NMR, Mass spectrometry, and elemental analysis. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been reported, showcasing the versatility of acetohydrazide derivatives in generating novel compounds with potential biological activities (Salahuddin et al., 2014).

Anticancer Evaluation

A significant focus has been placed on evaluating the anticancer potential of these compounds. Various studies have synthesized novel derivatives and assessed their in vitro anticancer activities against different cancer cell lines. Some compounds have shown promising activity, particularly against breast cancer cell lines, highlighting the potential of these molecules as anticancer agents (Salahuddin et al., 2014).

Antimicrobial Activity

The antimicrobial properties of benzodiazol-2-yl acetohydrazide derivatives have also been extensively investigated. These compounds have been tested for their antibacterial and antifungal activities, with some derivatives showing moderate to significant activity against a range of microbial strains. This suggests their potential use in developing new antimicrobial agents (Nofal et al., 2014).

Analgesic and Anti-inflammatory Activities

Research has also been conducted on the analgesic and anti-inflammatory properties of these compounds. Some studies have reported high activity in the analgesic-anti-inflammatory domain, although most compounds were found to be inactive against bacteria and fungi, which indicates a specific therapeutic potential in pain management and inflammation control (Salgın-Gökşen et al., 2007).

Antihypertensive α-Blocking Agents

Additionally, there has been exploration into the antihypertensive properties of derivatives, with some compounds displaying good α-blocking activity and low toxicity. This suggests a potential application in managing hypertension (Abdel-Wahab et al., 2008).

properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14-8-5-3-2-4-7(8)12-9(14)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUHRJAFPDDWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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